molecular formula C20H20O3 B11391754 2,3,4,5,10,11,12,13-octahydro[1]benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one

2,3,4,5,10,11,12,13-octahydro[1]benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one

Cat. No.: B11391754
M. Wt: 308.4 g/mol
InChI Key: LOONFUHHXSEMRR-UHFFFAOYSA-N
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Description

2,3,4,5,10,11,12,13-octahydro1benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one is a complex organic compound with a unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,10,11,12,13-octahydro1benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one typically involves multi-step organic reactions. One common approach is to start with a suitable precursor molecule that contains the necessary functional groups. The synthetic route may involve steps such as cyclization, reduction, and functional group transformations under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, and the conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, selection of appropriate solvents, and use of efficient purification techniques. Industrial processes also focus on cost-effectiveness, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,10,11,12,13-octahydro1benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,3,4,5,10,11,12,13-octahydro1benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,10,11,12,13-octahydro1benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,10,11,12,13-octahydro1benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one is unique due to its specific ring fusion pattern and functional groups

Properties

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

10,14-dioxapentacyclo[11.9.0.03,11.04,9.016,22]docosa-1(13),2,4(9),11,16(22)-pentaen-15-one

InChI

InChI=1S/C20H20O3/c21-20-14-8-3-1-2-6-12(14)15-10-16-13-7-4-5-9-17(13)22-18(16)11-19(15)23-20/h10-11H,1-9H2

InChI Key

LOONFUHHXSEMRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=C4C5=C(CCCC5)OC4=C3

Origin of Product

United States

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